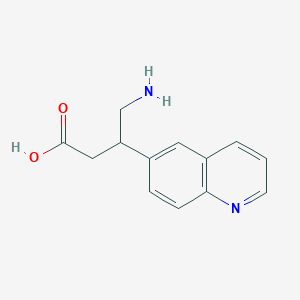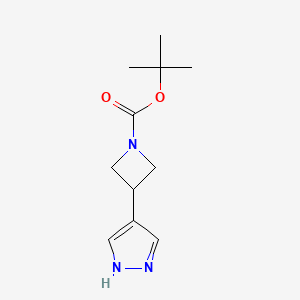
3-(2-Bromopropyl)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a thiolane ring substituted with a bromopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane-1,1-dione with 2-bromopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form thiolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted thiolane derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiolane derivatives with different functional groups.
科学的研究の応用
3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 3-(2-chloropropyl)-1lambda6-thiolane-1,1-dione
- 3-(2-iodopropyl)-1lambda6-thiolane-1,1-dione
- 3-(2-fluoropropyl)-1lambda6-thiolane-1,1-dione
Uniqueness
3-(2-bromopropyl)-1lambda6-thiolane-1,1-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry.
特性
分子式 |
C7H13BrO2S |
|---|---|
分子量 |
241.15 g/mol |
IUPAC名 |
3-(2-bromopropyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13BrO2S/c1-6(8)4-7-2-3-11(9,10)5-7/h6-7H,2-5H2,1H3 |
InChIキー |
MMHVRQVOUXKUOS-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCS(=O)(=O)C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



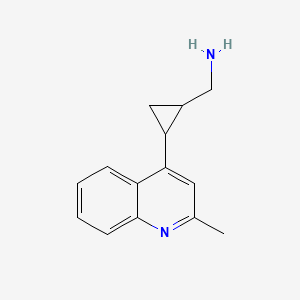
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine](/img/structure/B13605908.png)
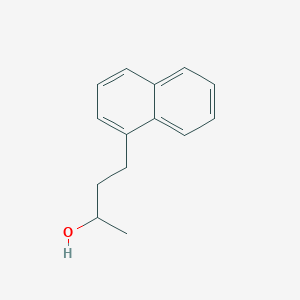

![9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B13605916.png)
![2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13605932.png)
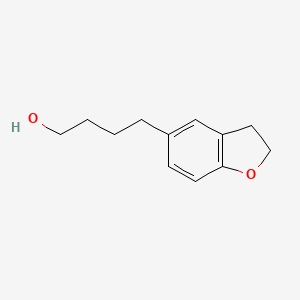
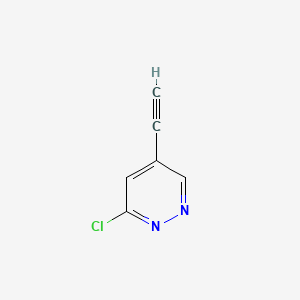

![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)

